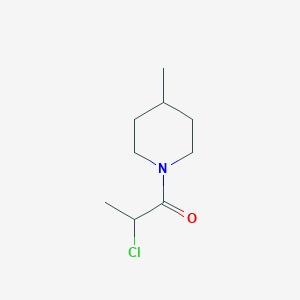
2-Acetamidoethyl dihydrogen phosphate
Vue d'ensemble
Description
2-Acetamidoethyl dihydrogen phosphate is a chemical compound with the molecular formula C4H10NO5P . It has an average mass of 183.100 Da and a monoisotopic mass of 183.029663 Da .
Molecular Structure Analysis
The molecular structure of 2-Acetamidoethyl dihydrogen phosphate consists of one central phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement .Physical And Chemical Properties Analysis
2-Acetamidoethyl dihydrogen phosphate is a phospholipid metabolite . Its physical and chemical properties are largely determined by its molecular structure and the nature of its constituent atoms .Applications De Recherche Scientifique
Synthesis and Anion Binding
Synthesis and Study of New Macrocycles : A novel 2,6-diamidopyridinedipyrromethane hybrid macrocycle was synthesized, demonstrating high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate, suggesting potential applications in nuclear waste remediation for the selective removal of hydrogensulfate from nitrate-rich waste mixtures (Sessler et al., 2004).
Fluorescent Sensors for Dihydrogen Phosphate : Advances in the development of dihydrogen phosphate (H2PO4−) fluorescent sensors based on organic scaffolds have shown significant potential for sensitive and selective detection of H2PO4− in various scientific fields, including supramolecular chemistry and life sciences (Zhang et al., 2014).
Catalysis and Synthesis Applications
One-Pot Synthesis of Imidazoles : Sodium dihydrogen phosphate efficiently catalyzes a four-component condensation reaction under solvent-free conditions, offering a rapid and high-yield route to tetra-substituted imidazoles, demonstrating the utility of dihydrogen phosphate in organic synthesis (Karimi-Jaberi & Barekat, 2010).
Analytical and Biochemical Studies
Density Measurements of Potassium Phosphate Buffer : The densities of potassium phosphate buffers were measured across various temperatures, providing valuable data for experiments characterizing the binding of drugs and hormones, highlighting the importance of accurate buffer density in biochemical assays (Schiel & Hage, 2005).
Discovery of Linear Anion Receptors : Using dynamic combinatorial chemistry, a series of linear hydrazone-based receptors capable of binding multiple dihydrogen phosphate ions were discovered, showcasing the innovative approaches in receptor synthesis and anion binding studies (Beeren & Sanders, 2011).
Mécanisme D'action
Orientations Futures
Research into phosphorus compounds, including 2-Acetamidoethyl dihydrogen phosphate, continues to be an active area of study. For instance, a recent study found that plasma concentrations of 2-Acetamidoethyl dihydrogen phosphate could potentially serve as a biomarker for early-stage Alzheimer’s disease . Another study explored the antitumor and antiproliferative effects of 2-Acetamidoethyl dihydrogen phosphate .
Propriétés
IUPAC Name |
2-acetamidoethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-4(6)5-2-3-10-11(7,8)9/h2-3H2,1H3,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMVQDOWZKLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidoethyl dihydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)





![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)
